molecular formula C9H6ClN3OS B370733 2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide CAS No. 85678-90-6

2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B370733
CAS No.: 85678-90-6
M. Wt: 239.68g/mol
InChI Key: RPAKXEZSINUUCW-UHFFFAOYSA-N
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Description

2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide is a chemical compound with a linear formula of C8H5N2Cl1S1 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-chlorocyclopenta[c]pyridine and 6-chloropyran[3,4-c]pyridine reacted with piperazine under mild conditions to yield 3(6)-piperazinyl substituted cyclopenta[c]pyridine and pyran[3,4-c]pyridine . Subsequently, alkylation with 2-chloro-N-1,3-thiazol-2-ylacetamide led to the formation of the target compound .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 176.625 . It is a solid form . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.

Scientific Research Applications

Synthesis and Optimization

2-Chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide and its derivatives are primarily involved in synthetic chemistry. For instance, the synthesis of related compounds like 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide has been optimized under specific conditions, achieving high yield and purity (Yang-Heon Song, 2007).

Novel Derivative Formation

The compound has been used as a precursor or intermediate in the formation of novel derivatives. For example, a variety of new pyridine and pyrimidine rings incorporating benzothiazole moiety were synthesized using a related compound, showcasing the versatility of these chemical structures in creating diverse molecules (K. Mohamed, N. M. Abdulaziz, A. Fadda, 2013).

Bioactive Compound Synthesis

Researchers have synthesized novel heterocyclic aryl monoazo organic compounds, including derivatives of this compound. These compounds have been studied for their potential antioxidant, antitumor, and antimicrobial activities, highlighting their significance in the development of new therapeutic agents (M. Khalifa, S. Abdel‐Hafez, A. A. Gobouri, M. I. Kobeasy, 2015).

Structural and Stereochemical Analysis

The compound's derivatives have also been analyzed for their structural and stereochemical properties using advanced techniques like Nuclear Magnetic Resonance Spectroscopy. This analytical approach is crucial for understanding the molecular structure and behavior of these compounds (Öznur Demir-Ordu, Hale Demir-Dündar, S. Oezkirimli, 2015).

Diverse Chemical Reactions and Applications

The versatility of this compound is further demonstrated in its involvement in various chemical reactions and applications. For example, one-pot synthesis methods have been developed for the creation of complex molecules like 2-arylimino-2,3-dihydropyrido[3,2-e]-1,3-thiazin-4-ones, showcasing the compound's utility in synthetic chemistry (K. Kobayashi, T. Komatsu, D. Nakamura, H. Konishi, 2009).

Safety and Hazards

The compound is classified as having Acute Toxicity 4 Oral, Eye Damage 1, Skin Irritation 2, and STOT SE 3 . It has GHS07 and GHS09 pictograms .

Properties

IUPAC Name

2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3OS/c10-7-6(2-1-3-11-7)8(14)13-9-12-4-5-15-9/h1-5H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAKXEZSINUUCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665902
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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